Lipophilicity Modulation: Estimated LogP Shift of +0.2 to +0.4 Units Relative to Non-Fluorinated Methyl Benzofuran-4-carboxylate
The non-fluorinated comparator methyl benzofuran-4-carboxylate (CAS 41019-56-1) has a consensus Log Po/w of 2.05 based on multiple computational prediction models (iLOGP: 2.26, XLOGP3: 2.18, WLOGP: 2.22) . The introduction of a fluorine atom at the 6-position of the benzofuran core is known to increase lipophilicity; for monofluorinated aromatic heterocycles, the typical LogP increment ranges from +0.2 to +0.4 units based on class-level medicinal chemistry data . This positions methyl 6-fluoro-1-benzofuran-4-carboxylate with an estimated LogP of approximately 2.25–2.45, which is closer to the optimal range for CNS drug candidates (LogP 2–3.5) and may confer improved membrane permeability relative to the non-fluorinated parent [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ≈ 2.25–2.45 (predicted based on class-level fluorine effect) |
| Comparator Or Baseline | Methyl benzofuran-4-carboxylate (CAS 41019-56-1): Consensus Log Po/w = 2.05 |
| Quantified Difference | Estimated ΔLogP ≈ +0.2 to +0.4 |
| Conditions | Predicted physicochemical properties based on in silico consensus models (iLOGP, XLOGP3, WLOGP, SILICOS-IT, MLOGP) and class-level fluorine SAR extrapolation |
Why This Matters
A LogP shift of +0.2–0.4 can measurably alter passive membrane permeability and non-specific protein binding, directly impacting the compound's suitability for cell-based assays, in vivo pharmacokinetic studies, or fragment-based screening campaigns where balanced lipophilicity is critical.
- [1] Nassar R, et al. Benzofuran and 2,3-dihydrobenzofuran scaffolds: fluorinated derivatives as efficient anti-inflammatory and anticancer agents. HAL Archives. 2023. HAL-04164372v2. Analysis of SAR suggested biological effects enhanced by fluorine, bromine, hydroxyl, and/or carboxyl groups. View Source
